molecular formula C12H13BFNO4 B1409314 (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid CAS No. 1704082-33-6

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1409314
CAS RN: 1704082-33-6
M. Wt: 265.05 g/mol
InChI Key: ASBOLDUVESIHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, also known as 4-F-3-(4-OPC-PBA), is a boronic acid derivative that has been used in a variety of scientific research applications due to its unique properties. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study biochemical and physiological effects.

Scientific Research Applications

Optical Modulation and Sensor Applications

  • Optical Modulation in Carbon Nanotubes : Phenyl boronic acids (PBAs), like the one , can modulate the optical properties of carbon nanotubes. This modulation is useful for saccharide recognition, demonstrating a link between the molecular structure of PBAs and the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).

  • Fluorescence Quenching : Fluorophenyl boronic acid derivatives show interesting fluorescence quenching properties in alcohol environments. This study explores the relationship between molecular structure, solvent environment, and fluorescence behavior, indicating potential use in sensing applications (Geethanjali et al., 2015).

Chemical and Structural Properties

  • Chemical Synthesis and Structure : The synthesis and crystal structure of related amino-3-fluorophenyl boronic acid derivatives highlight their potential in constructing glucose sensing materials and other applications (Das et al., 2003).

  • Effect of Fluorine Substituents : The presence of fluorine atoms in phenylboronic compounds significantly influences their properties, including acidity, hydrolytic stability, and spectroscopic properties. This has implications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).

Biological and Medical Applications

  • Biomaterials and Diol Binding : Boronic acids are integral in biomaterials due to their ability to bind with biologically relevant diols. This binding property is essential in sensing, delivery, and materials chemistry (Brooks et al., 2018).

  • Recognition of Carbohydrates : Certain boronic acids can differentiate between carbohydrates by forming complexes that exhibit specific fluorescence properties. This property is utilized in carbohydrate sensing (Oesch & Luedtke, 2015).

Mechanism of Action

Target of Action

The primary target of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a coupling reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

The compound is used in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .

Action Environment

The action of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild and functional group tolerant conditions, suggesting that it can be carried out in a variety of environments . .

properties

IUPAC Name

[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBOLDUVESIHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 3
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Reactant of Route 6
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.